benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate
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Overview
Description
Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.77 g/mol . This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of benzyl N-methylcarbamate with 3-chloropropylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), resulting in the formation of sulfone derivatives.
Scientific Research Applications
Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, resulting in the inhibition of their activity . The compound’s ability to modify proteins and enzymes makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Benzyl N-[3-(chlorosulfonyl)propyl]-N-methylcarbamate can be compared with other similar compounds such as:
Benzyl N-[3-(chlorosulfonyl)propyl]carbamate: This compound lacks the N-methyl group, which may affect its reactivity and biological activity.
Benzyl N-[3-(chlorosulfonyl)propyl]-N-ethylcarbamate: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with target molecules.
Benzyl N-[3-(chlorosulfonyl)propyl]-N-phenylcarbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
1780294-66-7 |
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Molecular Formula |
C12H16ClNO4S |
Molecular Weight |
305.8 |
Purity |
95 |
Origin of Product |
United States |
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